molecular formula C9H12O6 B1248149 Gabosine G

Gabosine G

Cat. No.: B1248149
M. Wt: 216.19 g/mol
InChI Key: LOPWYRAMULJJKP-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabosine G is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gabosine G typically involves multi-step organic reactions. One common method includes the oxidation of a suitable precursor, followed by selective hydroxylation and acetylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Gabosine G undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Gabosine G has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which Gabosine G exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl groups and ketone functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Gabosine G: shares similarities with other hydroxylated cyclohexenone derivatives, such as:

Uniqueness

The unique combination of multiple hydroxyl groups and a ketone within the cyclohexenone ring distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

[(4S,5R,6S)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate

InChI

InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m0/s1

InChI Key

LOPWYRAMULJJKP-DJLDLDEBSA-N

Isomeric SMILES

CC(=O)OCC1=CC(=O)[C@H]([C@@H]([C@H]1O)O)O

Canonical SMILES

CC(=O)OCC1=CC(=O)C(C(C1O)O)O

Synonyms

gabosine G

Origin of Product

United States

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